A Multi-technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
A Multi-technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
Preamble: The Imperative for Unambiguous Characterization
In the landscape of pharmaceutical and materials science research, quinoline scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[1][2] The synthetic intermediate, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, is a valuable building block, with its chloro and formyl groups serving as versatile handles for further chemical transformations.[3][4] Its synthesis, commonly achieved via the Vilsmeier-Haack reaction, is generally regioselective, but the absolute confirmation of the substitution pattern and overall structure is non-negotiable for advancing its use in complex synthetic pathways.[5]
This guide eschews a generic, templated approach. Instead, it presents a logical, evidence-based narrative for the complete structure elucidation of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. We will proceed from foundational molecular formula confirmation to the intricate mapping of atomic connectivity, demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural proof. This document is designed for researchers and drug development professionals who require not just the 'what' but the 'why' behind the analytical strategy.
Chapter 1: The Synthetic Postulate - A Vilsmeier-Haack Approach
The logical starting point for any structure elucidation is the synthetic route used to create the molecule. The reaction of an N-arylacetamide with a Vilsmeier reagent (typically formed from POCl₃ and DMF) is a well-established and efficient method for producing 2-chloro-3-formylquinolines.[1] In this case, the precursor is N-(3,4-dimethylphenyl)acetamide. The reaction mechanism involves electrophilic attack by the Vilsmeier reagent and subsequent intramolecular cyclization. This pathway strongly suggests the formation of the title compound, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, providing us with a robust working hypothesis for the expected molecular structure.
Chapter 2: Foundational Analysis - Molecular Mass and Functional Groups
Before delving into complex connectivity, we must confirm the most basic molecular properties: its mass, elemental composition, and the presence of key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical first data point. For the proposed structure, C₁₂H₁₀ClNO, the expected monoisotopic mass is 219.0451 g/mol .[6] A key validation point is the isotopic pattern conferred by the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) should result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 Da, with a relative intensity ratio of roughly 3:1. This signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Extract the exact mass of the [M+H]⁺ adduct and compare it to the theoretical value. Analyze the isotopic distribution pattern for the molecular ion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the principal functional groups within a molecule. The spectrum serves as a qualitative fingerprint, confirming the presence of the aldehyde and the aromatic quinoline core.
Expected Vibrational Frequencies:
-
~2850 and ~2750 cm⁻¹: A characteristic pair of weak bands corresponding to the C-H stretch of the aldehyde group (Fermi resonance).
-
~1690 cm⁻¹: A strong, sharp absorption band from the C=O stretch of the conjugated aromatic aldehyde.[5]
-
~1600-1450 cm⁻¹: Multiple sharp bands corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.
-
~750-850 cm⁻¹: Bands in this region can be associated with C-Cl stretching vibrations and aromatic C-H out-of-plane bending.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Utilize an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans for a high signal-to-noise ratio.
-
-
Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Chapter 3: Unveiling the Skeleton - A Comprehensive NMR Strategy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[7][8] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[9][10]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
DEPT-135 (to differentiate CH/CH₃ from CH₂ signals)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
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1D NMR Analysis: The Initial Blueprint
¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed view of the molecule's hydrogen framework. Based on the proposed structure, we anticipate the following signals:
-
δ ~10.5 ppm (1H, singlet): The aldehyde proton, significantly deshielded by the electronegative oxygen and the aromatic ring current.
-
δ ~8.7 ppm (1H, singlet): The proton at the C4 position (H-4). Its singlet nature is due to the absence of adjacent protons. It is deshielded by the adjacent nitrogen and the aldehyde group.
-
δ ~7.8 ppm (1H, singlet): The proton at the C5 position (H-5).
-
δ ~7.5 ppm (1H, singlet): The proton at the C8 position (H-8). The protons at C5 and C8 appear as singlets because they are on the benzene ring and are not adjacent to any other protons.
-
δ ~2.5 ppm (6H, two singlets): Two distinct singlets, each integrating to 3 protons, corresponding to the two methyl groups at C6 and C7.
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. The structure contains 12 carbons, and we expect to see 12 distinct signals. A DEPT-135 experiment will be crucial to distinguish between carbons with attached protons (CH, CH₃) and quaternary carbons (C).
| Predicted ¹³C NMR Data | Carbon Type (from DEPT-135) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (aldehyde) | C | ~189 | Highly deshielded carbonyl carbon.[11] |
| C-2 | C | ~150 | Quaternary carbon attached to electronegative Cl and N. |
| C-8a | C | ~148 | Quaternary carbon at the ring junction. |
| C-4 | CH | ~138 | Aromatic CH adjacent to N and C-CHO. |
| C-7 | C | ~140 | Quaternary carbon attached to a methyl group. |
| C-6 | C | ~139 | Quaternary carbon attached to a methyl group. |
| C-4a | C | ~128 | Quaternary carbon at the ring junction. |
| C-5 | CH | ~130 | Aromatic CH. |
| C-8 | CH | ~129 | Aromatic CH. |
| C-3 | C | ~127 | Quaternary carbon attached to the aldehyde. |
| C-6 CH₃ | CH₃ | ~20 | Typical chemical shift for an aromatic methyl group. |
| C-7 CH₃ | CH₃ | ~20 | Typical chemical shift for an aromatic methyl group. |
2D NMR Analysis: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.[9]
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this specific molecule, we expect a very simple COSY spectrum with no significant cross-peaks among the aromatic and aldehyde protons, as they are all isolated singlets. This lack of correlation is itself a crucial piece of structural evidence.
HSQC (¹H-¹³C One-Bond Correlation): HSQC definitively links each proton to the carbon it is directly attached to.[12] This allows for the unambiguous assignment of the protonated carbons listed in the table above. For example, the proton signal at ~8.7 ppm will show a correlation to the carbon signal at ~138 ppm, confirming this pair as H-4 and C-4.
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the most powerful experiment for elucidating the complete carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.[12] It is the final key to locking the structure together.
Key Expected HMBC Correlations:
-
Aldehyde-H (δ ~10.5): Will show correlations to C-3 (²J), C-4 (³J), and C-2 (³J), unequivocally placing the aldehyde group at the C-3 position.
-
H-4 (δ ~8.7): Will correlate to C-2 (²J), C-3 (²J), C-5 (³J), and the ring junction carbon C-8a (³J), confirming its position between the nitrogen and the C-4a/C-5 side of the ring.
-
H-5 (δ ~7.8): Will correlate to C-4 (²J), C-6 (²J), C-7 (³J), and the ring junction carbon C-4a (²J), linking the two rings.
-
H-8 (δ ~7.5): Will correlate to C-6 (³J), C-7 (²J), and the ring junction carbon C-8a (²J).
-
Methyl Protons (δ ~2.5): The C-6 methyl protons will show correlations to C-5 (³J), C-6 (²J), and C-7 (³J). The C-7 methyl protons will correlate to C-6 (³J), C-7 (²J), and C-8 (³J). These correlations definitively establish the 6,7-dimethyl substitution pattern.
Chapter 4: Data Synthesis and Visualization
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The workflow is designed to build evidence logically, from the general to the specific.
Caption: Experimental workflow for structure elucidation.
The HMBC correlations are the ultimate proof, connecting all fragments of the molecule into a single, unambiguous entity.
Caption: Key HMBC correlations confirming connectivity.
Conclusion: An Irrefutable Assignment
The collective evidence provides an unequivocal structural proof for 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.
-
Mass Spectrometry confirmed the molecular formula C₁₂H₁₀ClNO via high-resolution mass and the presence of a single chlorine atom through the characteristic M/M+2 isotopic pattern.
-
FT-IR Spectroscopy verified the presence of the key aldehyde and aromatic quinoline functional groups.
-
¹H and ¹³C NMR established the number and types of proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) mapped the complete atomic connectivity. The HMBC data, in particular, flawlessly connected the aldehyde group to the C3 position, linked the two aromatic rings, and confirmed the 6,7-dimethyl substitution pattern.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Siddappa, K., et al. (2008). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- E. M. Hussein. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- International Journal of Chemical Studies. (2016).
- MySkinRecipes. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde.
- Intertek. (n.d.).
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Royal Society of Chemistry. (2018).
- PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.
- University College Dublin. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- PMC - NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde [myskinrecipes.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijsr.net [ijsr.net]
- 6. 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. intertek.com [intertek.com]
- 8. jchps.com [jchps.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. chemijournal.com [chemijournal.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
